molecular formula C20H22N7NaO7 B1497123 Sodium folinate CAS No. 42476-21-1

Sodium folinate

Cat. No.: B1497123
CAS No.: 42476-21-1
M. Wt: 495.4 g/mol
InChI Key: UDDUKFYJPZYIPC-ZEDZUCNESA-M
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Description

Sodium folinate, also known as leucovorin, is a reduced derivative of folic acid. It is primarily used in the medical field for its ability to enhance the efficacy of chemotherapy drugs and to mitigate the toxic effects of certain medications. This compound is particularly important in the treatment of colorectal cancer when used in combination with 5-fluorouracil .

Scientific Research Applications

Sodium folinate has a wide range of scientific research applications:

Mechanism of Action

Sodium folinate acts as a form of folic acid that does not require activation by dihydrofolate reductase to be useful to the body . It is used to decrease the toxic effects of methotrexate and pyrimethamine . It is also used in combination with 5-fluorouracil to treat colorectal cancer and pancreatic cancer .

Safety and Hazards

While specific safety data for Sodium folinate was not found, general safety measures for handling sodium compounds include wearing safety glasses, impervious gloves, and a fire-retardant laboratory coat . Control of ignition sources, avoidance of dust formation, and avoiding contact with water or moisture are also recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium folinate can be synthesized through the ion-exchange method. This involves taking an alkaline-earth metal salt of folinate and exchanging the positive ions with a sodium ion-exchange material. The resulting solution is then concentrated, deposited in alcohol, and dried under reduced pressure or freeze-dried to obtain a solid form of this compound .

Industrial Production Methods

In industrial settings, this compound is prepared by reacting leucovorin with sodium hydroxide solution. The pH is adjusted to 7.8-8.1 using sodium hydroxide or hydrochloric acid. The solution is then filtered through double microporous filtering films, loaded into bottles, and sealed with rubber plugs in a nitrogen-filled environment to ensure stability and prevent contamination .

Chemical Reactions Analysis

Types of Reactions

Sodium folinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function in biological systems and its therapeutic applications.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include sodium hydroxide, hydrochloric acid, and various solvents for crystallization and purification. The conditions typically involve controlled pH levels, temperature regulation, and the use of inert atmospheres to prevent degradation .

Major Products Formed

The major products formed from reactions involving this compound include various reduced folate derivatives, which are crucial for DNA synthesis and repair. These products play a significant role in enhancing the efficacy of chemotherapy drugs and reducing their toxic side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high solubility and stability, making it suitable for intravenous administration in combination with chemotherapy drugs. Its ability to be safely mixed with 5-fluorouracil without the risk of precipitation and catheter occlusion sets it apart from other folinate salts .

Properties

IUPAC Name

sodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7.Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+1/p-1/t12?,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDUKFYJPZYIPC-ZEDZUCNESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N7NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58-05-9 (Parent)
Record name EINECS 255-839-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042476211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

495.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42476-21-1
Record name EINECS 255-839-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042476211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium hydrogen N-[4-[[(2-amino-5-formyl-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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